molecular formula C12H7NO B092773 5H-indeno[1,2-c]pyridin-5-one CAS No. 18631-22-6

5H-indeno[1,2-c]pyridin-5-one

Cat. No.: B092773
CAS No.: 18631-22-6
M. Wt: 181.19 g/mol
InChI Key: FVUGGEIGQCQEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

5H-Indeno[1,2-c]pyridin-5-one has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of 5H-indeno[1,2-c]pyridin-5-one is human topoisomerase IIα . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Topoisomerase IIα is particularly important in DNA replication and transcription.

Mode of Action

This compound acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor . This means it inserts itself between the DNA strands (intercalation) and inhibits the catalytic activity of topoisomerase IIα. This prevents the enzyme from relieving strain in the DNA structure, thereby interfering with replication and transcription processes .

Biochemical Pathways

The inhibition of topoisomerase IIα by this compound affects the DNA replication and transcription pathways . By preventing the relaxation of supercoiled DNA, it disrupts the normal function of these pathways, which can lead to cell cycle arrest and apoptosis .

Result of Action

The result of this compound’s action is the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anti-cancer therapies, particularly against cancers that exhibit high levels of topoisomerase IIα activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[1,2-c]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with pyridine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno[1,2-c]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

  • 3-Azafluorenone
  • 3-Azafluorene-9-one
  • 3-aza-9-fluorenone

Comparison: 5H-Indeno[1,2-c]pyridin-5-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds like 3-azafluorenone, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

indeno[1,2-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGGEIGQCQEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171875
Record name 5H-Indeno(1,2-c)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18631-22-6
Record name 5H-Indeno[1,2-c]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18631-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Indeno(1,2-c)pyridin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018631226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indeno(1,2-c)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 2
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 3
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 4
Reactant of Route 4
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 6
5H-indeno[1,2-c]pyridin-5-one
Customer
Q & A

Q1: How are 5H-indeno[1,2-c]pyridin-5-one derivatives synthesized using 2-(dicyanomethyleneindane)-1,3-dione?

A1: The research paper [] describes a novel synthetic route for this compound derivatives using 2-(dicyanomethyleneindane)-1,3-dione as a starting material. Reacting the dione with two molar equivalents of pyrrolidine in acetone yields a mixture of products, including 1-acetyl-4-(pyrrolidin-1-yl)-5H-indeno[1,2-c]pyridin-5-one. Interestingly, using 2-butanone as the solvent instead leads to the formation of 1-propionyl-4-(pyrrolidin-1-yl)-5H-indeno[1,2-c]pyridin-5-one. These reactions highlight the influence of reaction conditions on product formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.